Quazepam
Overview
Description
Quazepam is a long-acting benzodiazepine derivative developed by the Schering Corporation in the 1970s. It is primarily used for the treatment of insomnia, including sleep induction and sleep maintenance. This compound is unique among benzodiazepines due to its selective binding to type 1 benzodiazepine receptors, which are associated with sleep promotion .
Mechanism of Action
Target of Action
Quazepam is a long-acting benzodiazepine derivative primarily used to manage insomnia . It is unique amongst other benzodiazepine derivatives in its relatively high affinity for sleep-promoting α1 subunit-containing GABA A receptors and low affinity for other receptors . These receptors are the primary targets of this compound .
Mode of Action
Like other benzodiazepines, this compound likely exerts its effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA (A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . GABA (A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials . Following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel .
Biochemical Pathways
This compound is metabolized mainly by CYP3A4 and to a minor extent by CYP2C9, CYP2C19, and FMO1 . This compound is first metabolized to 2-oxothis compound, which is then further metabolized to both N-desalkyl-2-oxothis compound and 3-hydroxy-2-oxothis compound . CYP3A4 is the enzyme predominantly responsible for all the metabolic pathways of this compound .
Pharmacokinetics
This compound has a bioavailability of 29–35% . It is metabolized in the liver and has an elimination half-life of 39 hours . The elimination half-life of N-desalkyl-2-oxothis compound, a major active metabolite of this compound, averages about 70–75 hours in healthy young adults following single or multiple oral doses .
Result of Action
This compound induces impairment of motor function and has relatively selective hypnotic and anticonvulsant properties with considerably less overdose potential than other benzodiazepines . It is an effective hypnotic which induces and maintains sleep without disruption of the sleep architecture .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, itraconazole, a CYP3A4 inhibitor, can inhibit the formation of 2-oxothis compound from this compound . Clinically relevant drug interaction with cyp inhibitors seems unlikely for the major metabolic pathway of this compound to 2-oxothis compound .
Biochemical Analysis
Biochemical Properties
Quazepam plays a significant role in biochemical reactions by potentiating the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system . It interacts with GABA A receptors, which are ionotropic chloride channels. Upon activation by GABA, these channels undergo a conformational change that allows the passage of chloride ions, leading to inhibitory postsynaptic potentials . This compound undergoes extensive hepatic metabolism, primarily via CYP3A4 and to a lesser extent via CYP2C9, CYP2C19, and FMO1 .
Cellular Effects
This compound influences various cellular processes by enhancing the inhibitory effect of GABA on neuronal excitability . This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization and stabilization of the neuronal membrane . This compound’s effects on cell signaling pathways include modulation of GABAergic transmission, which impacts gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by selectively targeting the GABA A α1 subunit receptors . This selective binding enhances the inhibitory effect of GABA, leading to increased chloride ion influx and subsequent neuronal inhibition . This compound’s mechanism of action is similar to that of other benzodiazepines, such as zolpidem and zaleplon .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-acting hypnotic effects, with a half-life ranging from 27 to 41 hours . Studies have demonstrated that food intake can significantly affect the pharmacokinetics and pharmacodynamics of this compound, with peak plasma concentrations being higher when taken with food . The drug’s stability and degradation over time have been well-characterized, with active metabolites contributing to its prolonged effects .
Dosage Effects in Animal Models
Animal studies have shown that this compound possesses anxiolytic, anticonvulsant, and muscle relaxant activities typical of benzodiazepines . High dosage administration over prolonged periods has been associated with severe withdrawal symptoms upon abrupt discontinuation, including excitability, hyperactivity, and convulsions . These effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
This compound undergoes extensive hepatic metabolism, primarily via CYP3A4 and to a lesser extent via CYP2C9, CYP2C19, and FMO1 . It is first metabolized to 2-oxothis compound, which is then further metabolized to both N-desalkyl-2-oxothis compound (norflurazepam) and 3-hydroxy-2-oxothis compound . Both 2-oxothis compound and N-desalkyl-2-oxothis compound exert central nervous system depressant activity .
Transport and Distribution
This compound is rapidly absorbed and widely distributed into most body tissues and fluids . It crosses the blood-brain barrier and is excreted into breast milk . The drug is primarily excreted through urine and feces, with a significant portion being metabolized before excretion .
Subcellular Localization
This compound and its metabolites are distributed into various subcellular compartments, including the central nervous system . The drug’s selective targeting of GABA A α1 subunit receptors is crucial for its hypnotic effects . This selective binding is facilitated by the drug’s chemical structure, which allows it to interact specifically with these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quazepam involves several steps, starting from aminobenzophenones. The process typically includes:
Acylation: The acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in N-methyl-2-pyrrolidone (NMP).
Cyclization: An intramolecular cyclization reaction is then performed by adding a stream of ammonia in a methanol-water mixture.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry is often employed to enhance efficiency and yield. This method allows for the precise control of reaction conditions and the efficient synthesis of benzodiazepines .
Chemical Reactions Analysis
Types of Reactions
Quazepam undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the benzodiazepine core, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions include 2-oxothis compound, N-desalkyl-2-oxothis compound, and 3-hydroxy-2-oxothis compound .
Scientific Research Applications
Quazepam has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on the central nervous system and its interaction with GABA receptors.
Medicine: Primarily used for the treatment of insomnia. .
Industry: Employed in the pharmaceutical industry for the development of new hypnotic agents.
Comparison with Similar Compounds
Quazepam is compared with other benzodiazepines such as:
Diazepam: this compound has a longer half-life and more selective binding to type 1 benzodiazepine receptors.
Temazepam: this compound has fewer side effects and less potential for tolerance and dependence.
Zolpidem: While zolpidem is a non-benzodiazepine hypnotic, this compound has a longer duration of action and different receptor selectivity
List of Similar Compounds
- Diazepam
- Temazepam
- Zolpidem
- Clonazepam
- Lorazepam
This compound’s unique receptor selectivity and long half-life make it a valuable compound in the treatment of insomnia and a subject of ongoing research in pharmacology and medicinal chemistry .
Properties
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMPWMZBZSAONZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF4N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190193 | |
Record name | Quazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Quazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.31e-03 g/L | |
Record name | Quazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36735-22-5 | |
Record name | Quazepam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36735-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Quazepam [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036735225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quazepam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01589 | |
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Record name | quazepam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309702 | |
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Record name | Quazepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quazepam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUAZEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JF8V0828ZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Quazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137.5-139 °C, 137.5 - 139 °C | |
Record name | Quazepam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01589 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Quazepam | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015528 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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